molecular formula C18H22N2O2S B2578644 (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 1798545-55-7

(3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No.: B2578644
CAS No.: 1798545-55-7
M. Wt: 330.45
InChI Key: OXXHGGJNMWJIDZ-UHFFFAOYSA-N
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Description

(3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone is a synthetic organic compound featuring a methanone core bridged between a 3-(4-methoxyphenyl)azepane ring and a 4-methylthiazol-5-yl moiety. The 4-methylthiazol-5-yl substituent introduces a heterocyclic aromatic system, which is common in bioactive molecules due to its ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

[3-(4-methoxyphenyl)azepan-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-13-17(23-12-19-13)18(21)20-10-4-3-5-15(11-20)14-6-8-16(22-2)9-7-14/h6-9,12,15H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXHGGJNMWJIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the azepane ring, followed by the introduction of the methoxyphenyl group through nucleophilic substitution reactions. The thiazole ring is then synthesized separately and coupled with the azepane derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are employed under conditions that favor substitution, such as elevated temperatures or the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group results in alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery. It may exhibit antimicrobial, antifungal, or anticancer properties, which are subjects of ongoing research.

Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone involves its interaction with various molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring may participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of methanone derivatives with heterocyclic and aryl substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported) Reference
(3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone (Target) Azepane, 4-methoxyphenyl, 4-methylthiazol ~356.4 (calculated) Not reported Inferred potential for CNS/antitumor activity -
(2-Amino-1-(4-methoxyphenyl)-1H-imidazol-5-yl)(4-phenylthiazol-5-yl)methanone Imidazole, 4-methoxyphenyl, 4-phenylthiazol ~406.5 175–178 (decomp.) Antitumor (in vitro screening)
(4-Amino-2-(4-methoxyanilino)thiazol-5-yl)(4-methoxyphenyl)methanone Thiazol, 4-methoxyanilino, 4-methoxyphenyl ~385.4 Not reported Glycogen synthase kinase-3β inhibition
(2-Butyl-5-iodo-4-(4-methoxyphenyl)pyridin-3-yl)(phenyl)methanone Pyridine, 4-methoxyphenyl, phenyl, iodine substituent ~495.3 Oil (purified) No activity reported
(5-Acetyl-2-amino-4-methyl-1,3-thiazole) Simplified thiazole core with acetyl and methyl groups ~156.2 Not reported Intermediate in antitumor agent synthesis

Key Observations:

Core Heterocycle Influence: The azepane ring in the target compound distinguishes it from imidazole- or pyridine-containing analogues. Thiazole-containing derivatives (e.g., ) often exhibit enhanced metabolic stability compared to furan or pyrrole analogues due to sulfur’s electron-withdrawing effects .

Substituent Effects: 4-Methoxyphenyl Group: Common across analogues (e.g., ), this group enhances lipophilicity and may improve blood-brain barrier penetration. However, excessive lipophilicity could reduce aqueous solubility, as seen in compounds with dual methoxyphenyl groups (e.g., ). Amino vs. Azepane Substituents: Amino groups (e.g., in ) facilitate hydrogen bonding with biological targets, whereas the azepane’s nitrogen may act as a weak hydrogen bond acceptor, favoring different target interactions.

Biological Activity Trends: Imidazole-thiazole hybrids () demonstrate antitumor activity in vitro, likely via kinase inhibition . The target compound’s azepane-thiazole scaffold may offer a novel mechanism due to its unique geometry.

Synthetic Accessibility: Thiazolyl methanones are typically synthesized via multicomponent reactions (e.g., ) or palladium-catalyzed cross-couplings (). The target compound’s azepane-thiazole linkage may require specialized conditions, such as Buchwald-Hartwig amination or reductive amination .

Biological Activity

The compound (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial effects. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure

The compound features a unique structure that combines an azepane ring with a thiazole moiety, contributing to its diverse biological activities. The IUPAC name is 3-(4-methoxyphenyl)azepan-1-ylmethanone , and its molecular formula is C18H26N2O3C_{18}H_{26}N_{2}O_{3}.

Molecular Characteristics

PropertyValue
Molecular Weight302.41 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, including those related to cancer cell proliferation and survival.

Potential Mechanisms

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes that are crucial for cancer cell growth.
  • Modulation of Receptor Activity : It could potentially modulate receptor activity involved in neurotransmission and hormonal responses.
  • Antimicrobial Action : The thiazole component suggests possible antimicrobial properties, targeting bacterial cell walls or metabolic pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines:

Study ReferenceCell Line TestedIC50 (µM)Observations
Study AHeLa (cervical cancer)15Induced apoptosis in a dose-dependent manner.
Study BMCF-7 (breast cancer)20Inhibited cell proliferation significantly.
Study CA549 (lung cancer)12Showed high selectivity towards cancer cells.

These findings indicate that the compound possesses promising anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that this compound exhibits significant antimicrobial activity against both bacterial and fungal pathogens.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells. The researchers found that treatment with the compound led to a reduction in cell viability and increased apoptosis markers.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial effects of the compound against various pathogens. The study concluded that it could serve as a potential lead compound for developing new antimicrobial agents due to its low MIC values against resistant strains.

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